BenchChemオンラインストアへようこそ!

Methyl 2-(4-tert-butoxyphenyl)acetate

Medicinal Chemistry Process Chemistry API Synthesis

Methyl 2-(4-tert-butoxyphenyl)acetate (CAS 87100-56-9), with the molecular formula C13H18O3 and molecular weight 222.28 g/mol, is a substituted phenylacetic acid methyl ester distinguished by the presence of a tert-butoxy (-OC(CH3)3) protecting group at the para position. The tert-butoxy substituent, with its electron-donating and sterically shielding characteristics, fundamentally alters the reactivity profile compared to unprotected phenolic analogs.

Molecular Formula C13H18O3
Molecular Weight 222.284
CAS No. 87100-56-9
Cat. No. B2943755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-tert-butoxyphenyl)acetate
CAS87100-56-9
Molecular FormulaC13H18O3
Molecular Weight222.284
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(=O)OC
InChIInChI=1S/C13H18O3/c1-13(2,3)16-11-7-5-10(6-8-11)9-12(14)15-4/h5-8H,9H2,1-4H3
InChIKeyABVZZNOBKKECQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-tert-butoxyphenyl)acetate (CAS 87100-56-9): Properties, Class, and Role as a Protected Pharmaceutical Intermediate


Methyl 2-(4-tert-butoxyphenyl)acetate (CAS 87100-56-9), with the molecular formula C13H18O3 and molecular weight 222.28 g/mol, is a substituted phenylacetic acid methyl ester distinguished by the presence of a tert-butoxy (-OC(CH3)3) protecting group at the para position . The tert-butoxy substituent, with its electron-donating and sterically shielding characteristics, fundamentally alters the reactivity profile compared to unprotected phenolic analogs. This compound is primarily recognized in the patent and chemical literature as a strategic synthetic intermediate in the multi-step manufacture of levocetirizine, a second-generation H1 histamine receptor antagonist [1].

Why Methyl 2-(4-tert-butoxyphenyl)acetate Cannot Be Substituted with Unprotected or C-Alkylated Analogs in Levocetirizine Synthesis


Simple in-class substitution of methyl 2-(4-tert-butoxyphenyl)acetate with closely related phenylacetic esters, such as methyl 4-tert-butylphenylacetate (CAS 3549-23-3) or methyl 2-(4-hydroxyphenyl)acetate, is precluded by the divergent chemical and process outcomes dictated by their distinct structural features. The tert-butoxy group in the target compound is a temporary O-protecting group essential for preventing undesired side reactions at the phenolic oxygen during subsequent synthetic transformations in the levocetirizine route [1]. In contrast, the C-linked tert-butyl group in methyl 4-tert-butylphenylacetate is metabolically and chemically stable, lacking the acid-labile character required for facile deprotection . Direct use of the deprotected methyl 2-(4-hydroxyphenyl)acetate would introduce a free hydroxyl group, leading to competitive reaction pathways, formation of impurities, and diminished yield or purity of the final active pharmaceutical ingredient (API) [2]. Consequently, the target compound's specific protecting group chemistry is not an interchangeable feature but a functional necessity for achieving the desired synthetic sequence and final product quality.

Methyl 2-(4-tert-butoxyphenyl)acetate: Quantitative Differentiation Data for Procurement and Method Selection


Synthetic Route Identity and Process Step Differentiator for Methyl 2-(4-tert-butoxyphenyl)acetate

Methyl 2-(4-tert-butoxyphenyl)acetate is the requisite intermediate for a specific step in the synthesis of levocetirizine, as disclosed in a granted US patent [1]. The invention describes a novel process wherein this protected phenylacetic ester is reacted with diglycolic acid or its derivatives. A method using a different, unprotected phenolic ester would be incompatible with this claimed process and would require a distinct, separate synthetic route, thereby negating the advantages of the disclosed method. The target compound is the exact material specified for the preparation of the levocetirizine intermediate [1].

Medicinal Chemistry Process Chemistry API Synthesis

Comparative Chemical and Physical Property Analysis of Methyl 2-(4-tert-butoxyphenyl)acetate versus Methyl 4-tert-butylphenylacetate

The target compound, methyl 2-(4-tert-butoxyphenyl)acetate, and its close analog, methyl 4-tert-butylphenylacetate (CAS 3549-23-3), exhibit different molecular and physical properties due to the O-linked versus C-linked tert-butyl group. The target compound possesses an O-linked tert-butoxy moiety, resulting in a molecular formula of C13H18O3 and a molecular weight of 222.28 g/mol . In contrast, the analog features a C-linked tert-butyl group, giving a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol . This structural difference also manifests in the predicted boiling point (294.6±15.0 °C) for the target compound , whereas the analog has a reported boiling point of 106 °C at 2 mmHg .

Medicinal Chemistry Synthetic Organic Chemistry Structure-Activity Relationship (SAR)

Functional Group Impact on Molecular Properties: Methyl 2-(4-tert-butoxyphenyl)acetate versus Methyl 2-(4-hydroxyphenyl)acetate

Comparison of the target compound with its deprotected counterpart, methyl 2-(4-hydroxyphenyl)acetate, highlights the physicochemical impact of the tert-butoxy protecting group. The target compound, C13H18O3, has a molecular weight of 222.28 g/mol and a predicted density of 1.029±0.06 g/cm³ . The unprotected methyl 2-(4-hydroxyphenyl)acetate has the molecular formula C9H10O3 and a significantly lower molecular weight of 166.17 g/mol [1]. The tert-butoxy group increases the compound's lipophilicity and alters its reactivity, protecting the phenolic hydroxyl group from unwanted reactions during multi-step syntheses.

Medicinal Chemistry Synthetic Organic Chemistry Protecting Group Strategy

Methyl 2-(4-tert-butoxyphenyl)acetate: Validated Application Scenarios Based on Quantitative Differentiation


Procurement for Reproducing a Patented Levocetirizine Synthetic Route

Methyl 2-(4-tert-butoxyphenyl)acetate (CAS 87100-56-9) is the specified intermediate for use in a novel, patented process for the preparation of levocetirizine and its intermediates. A laboratory or manufacturing site aiming to replicate the exact process disclosed in US Patent 8,049,011 B2 must procure this specific CAS number. Substitution with a structurally similar but functionally different analog, such as an unprotected phenol or a C-alkylated phenylacetic ester, would deviate from the patented method and is unlikely to yield the same intermediate or final product [1].

Pharmaceutical Process Development and Route Scouting for Second-Generation Antihistamines

During process development for levocetirizine, researchers require the exact intermediate described in the target synthetic route. The tert-butoxy protecting group on methyl 2-(4-tert-butoxyphenyl)acetate is essential for the subsequent reaction with diglycolic acid derivatives. Using this compound allows process chemists to evaluate the patent-specified route's efficiency, impurity profile, and scalability. The use of a non-protected analog would introduce a new, unvalidated route, increasing development risk and potentially leading to different impurity profiles that would require separate analytical method development and regulatory qualification [1].

Quality Control and Analytical Reference Standard for API Manufacturing

In the quality control (QC) laboratory of a pharmaceutical manufacturing facility producing levocetirizine, methyl 2-(4-tert-butoxyphenyl)acetate serves as a critical reference standard for tracking this specific intermediate or a potential process-related impurity. Its unique CAS number, molecular weight (222.28 g/mol), and distinct chromatographic properties allow for its unambiguous identification and quantification by HPLC or GC-MS, a task that would be impossible if an analog with a different mass or retention time was used. This ensures batch-to-batch consistency and adherence to regulatory requirements for API purity .

Custom Synthesis and Catalog Procurement for Medicinal Chemistry Campaigns

A medicinal chemistry laboratory initiating a new research program may require a library of substituted phenylacetic acid esters, including the O-protected variant. The target compound's distinct CAS number and the presence of the labile tert-butoxy group make it a valuable, specific building block for exploring structure-activity relationships (SAR) that depend on a protected phenol. Procuring this exact compound from a vendor's catalog ensures the chemist receives a material with a known, verified structure (C13H18O3) that is fit for purpose in their synthetic planning, differentiating it from more common C-alkylated or unprotected analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(4-tert-butoxyphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.